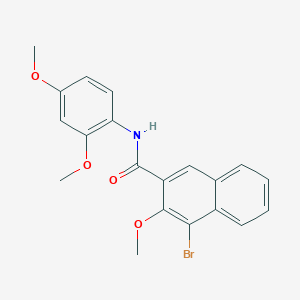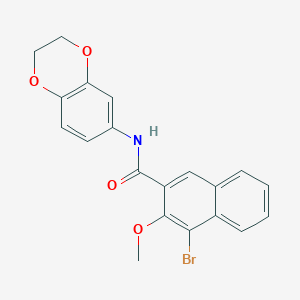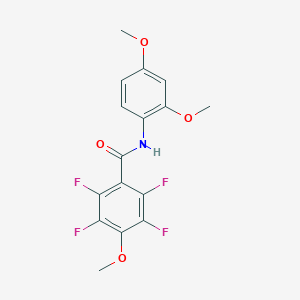![molecular formula C22H26N4O2S B251055 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B251055.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea, also known as BITP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BITP belongs to the class of thiourea derivatives, which are known to exhibit a wide range of pharmacological activities.
作用机制
The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea is not fully understood. However, it is believed to exert its pharmacological effects through modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor kappa B (NF-κB). This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including neurodegenerative diseases and cancer. This compound has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of NO. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
实验室实验的优点和局限性
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its pharmacological effects. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of derivatives of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases. Finally, the investigation of the safety and efficacy of this compound in human clinical trials is needed to determine its potential therapeutic applications.
合成方法
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea can be synthesized through a multi-step process that involves the reaction of 4-benzoylpiperazine with 2-nitroaniline, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with isobutyryl isothiocyanate to give the final product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anticancer activity in vitro and in vivo.
属性
分子式 |
C22H26N4O2S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C22H26N4O2S/c1-16(2)20(27)24-22(29)23-18-10-6-7-11-19(18)25-12-14-26(15-13-25)21(28)17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H2,23,24,27,29) |
InChI 键 |
RRRMAUDVPWPPNF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B250972.png)
![Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-](/img/structure/B250974.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)



![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
